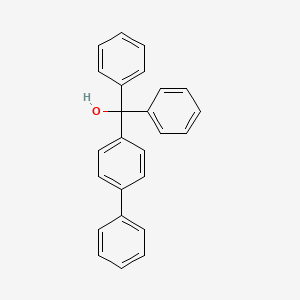![molecular formula C24H22Cl3N5OS B11965731 Benzenepropanamide, N-[2,2,2-trichloro-1-[[[[4-(2-phenyldiazenyl)phenyl]amino]thioxomethyl]amino]ethyl]- CAS No. 302902-08-5](/img/structure/B11965731.png)
Benzenepropanamide, N-[2,2,2-trichloro-1-[[[[4-(2-phenyldiazenyl)phenyl]amino]thioxomethyl]amino]ethyl]-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“3-PH-N-(2,2,2-TRICHLORO-1-(3-(4-PHENYLAZO-PH)-THIOUREIDO)-ETHYL)-PROPIONAMIDE” is a complex organic compound that features a phenylazo group, a thioureido group, and a trichloroethyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of “3-PH-N-(2,2,2-TRICHLORO-1-(3-(4-PHENYLAZO-PH)-THIOUREIDO)-ETHYL)-PROPIONAMIDE” likely involves multiple steps, including the formation of the phenylazo group, the thioureido group, and the trichloroethyl group. Typical synthetic routes might include:
Formation of the Phenylazo Group: This can be achieved through a diazotization reaction followed by coupling with an aromatic amine.
Formation of the Thioureido Group: This can be synthesized by reacting an isothiocyanate with an amine.
Formation of the Trichloroethyl Group: This can be introduced through a nucleophilic substitution reaction using trichloroethanol and a suitable leaving group.
Industrial Production Methods
Industrial production methods would involve scaling up the laboratory synthesis while ensuring safety, efficiency, and cost-effectiveness. This might include optimizing reaction conditions, using continuous flow reactors, and employing catalysts to enhance reaction rates.
化学反应分析
Types of Reactions
“3-PH-N-(2,2,2-TRICHLORO-1-(3-(4-PHENYLAZO-PH)-THIOUREIDO)-ETHYL)-PROPIONAMIDE” can undergo various chemical reactions, including:
Oxidation: The phenylazo group can be oxidized to form different products.
Reduction: The trichloroethyl group can be reduced to form a less chlorinated derivative.
Substitution: The thioureido group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a nitro compound, while reduction could produce a less chlorinated amine.
科学研究应用
“3-PH-N-(2,2,2-TRICHLORO-1-(3-(4-PHENYLAZO-PH)-THIOUREIDO)-ETHYL)-PROPIONAMIDE” could have several scientific research applications, including:
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.
Medicine: Investigating its potential as a therapeutic agent or drug precursor.
Industry: Use in the development of new materials or as a catalyst in chemical processes.
作用机制
The mechanism of action of “3-PH-N-(2,2,2-TRICHLORO-1-(3-(4-PHENYLAZO-PH)-THIOUREIDO)-ETHYL)-PROPIONAMIDE” would depend on its specific interactions with molecular targets. Potential mechanisms might include:
Binding to Enzymes: Inhibiting or activating enzyme activity.
Interacting with DNA/RNA: Affecting gene expression or replication.
Modulating Receptor Activity: Acting as an agonist or antagonist at specific receptors.
相似化合物的比较
Similar Compounds
4-Phenylazoaniline: Similar in having a phenylazo group.
Thiourea: Contains a thioureido group.
Trichloroethanol: Contains a trichloroethyl group.
属性
CAS 编号 |
302902-08-5 |
|---|---|
分子式 |
C24H22Cl3N5OS |
分子量 |
534.9 g/mol |
IUPAC 名称 |
3-phenyl-N-[2,2,2-trichloro-1-[(4-phenyldiazenylphenyl)carbamothioylamino]ethyl]propanamide |
InChI |
InChI=1S/C24H22Cl3N5OS/c25-24(26,27)22(29-21(33)16-11-17-7-3-1-4-8-17)30-23(34)28-18-12-14-20(15-13-18)32-31-19-9-5-2-6-10-19/h1-10,12-15,22H,11,16H2,(H,29,33)(H2,28,30,34) |
InChI 键 |
SEJFJRNDJNHHKM-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)CCC(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC2=CC=C(C=C2)N=NC3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-{(5Z)-5-[1-(4-methylbenzyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}propanoic acid](/img/structure/B11965678.png)
![2,4-diiodo-6-((E)-{[3-mercapto-5-(2-methylphenyl)-4H-1,2,4-triazol-4-yl]imino}methyl)phenol](/img/structure/B11965682.png)
![2-methyl-N-{2,2,2-trichloro-1-[(4-toluidinocarbothioyl)amino]ethyl}benzamide](/img/structure/B11965688.png)

![methyl (2E)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11965698.png)

![N-(3-chlorophenyl)-2-{(3Z)-3-[3-(2-ethylhexyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide](/img/structure/B11965702.png)
![N-(4-methoxyphenyl)-2-{(3Z)-3-[3-(2-methylpropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide](/img/structure/B11965709.png)
![N'-[(1E,2E)-3-(furan-2-yl)-2-methylprop-2-en-1-ylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11965715.png)

![2-[(2-fluorobenzyl)sulfanyl]-3-(4-methylphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11965730.png)

![2-[(5-bromo-2-hydroxybenzylidene)amino]-1H-isoindole-1,3(2H)-dione](/img/structure/B11965742.png)
